molecular formula C7H7F3N2 B1337982 N-(2,2,2-Trifluoroethyl)pyridin-3-amine CAS No. 77262-40-9

N-(2,2,2-Trifluoroethyl)pyridin-3-amine

Cat. No. B1337982
CAS RN: 77262-40-9
M. Wt: 176.14 g/mol
InChI Key: VBKBVAMLBKRKSE-UHFFFAOYSA-N
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Description

The compound "N-(2,2,2-Trifluoroethyl)pyridin-3-amine" is a fluorinated amine derivative that is not directly mentioned in the provided papers. However, the papers do discuss various pyridine and amine derivatives, which can provide insights into the chemical behavior and properties of similar compounds. For instance, the synthesis of alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives indicates the potential for creating a variety of functionalized pyridine compounds with biological activity .

Synthesis Analysis

The synthesis of related compounds involves the use of pyridinium 2,2,2-trifluoroacetate as a catalyst for the N-tert-butoxycarbonylation of amines, suggesting that similar ionic liquids could be used in the synthesis of "this compound" . Additionally, the reaction of amines with trifluoromethyl-β-diketones to produce pyrrolo[3,2-b]pyridines demonstrates the reactivity of amines in the presence of trifluoromethyl groups and could be relevant to the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of related compounds, such as the 4-Methyl-N-(3-methylphenyl)pyridin-2-amine, shows significant twisting between aromatic rings and the potential for hydrogen bonding, which could also be expected in "this compound" . The existence of dynamic tautomerism and divalent N(I) character in related compounds suggests that "this compound" may also exhibit interesting electronic and structural properties .

Chemical Reactions Analysis

The reactivity of amines with various reagents, as seen in the formation of regioisomeric pyrrolo[3,2-b]pyridines, indicates that the amine group in "this compound" could undergo similar reactions under the influence of Bronsted acids, bases, and Lewis acids . The formation of hypervalent complexes through intermolecular silicon...nitrogen interactions in the presence of pyridine derivatives suggests potential reactivity pathways for silicon-containing reagents with "this compound" .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as their basicity and potential for forming hydrogen bonds, can be inferred from nitrogen-NMR studies on protonated forms of aminomethylpyridine derivatives . The presence of trifluoromethyl groups in the structure of related compounds affects their electrophilicity and basicity, which could also be relevant to the physical and chemical properties of "this compound" .

Scientific Research Applications

Catalytic Applications

N-(2,2,2-Trifluoroethyl)pyridin-3-amine demonstrates potential in catalysis. A study explored the use of pyridinium 2,2,2-trifluoroacetate as an efficient and reusable catalyst for the N-tert-butoxycarbonylation of amines, highlighting its advantages in clean reactions, short reaction times, high yields, and easy preparation (Karimian & Tajik, 2014).

Synthesis of Trifluoroethylated Salts

The compound plays a role in the synthesis of various trifluoroethyl onium triflates, which involves treating tertiary amines and pyridines with (2,2,2-trifluoroethyl)phenyliodonium triflate (Umemoto & Gotoh, 1991).

Construction of Fused Heteroaromatics

It has been used in a gold-catalyzed formal [3 + 2]-dipolar cycloaddition to provide convergent and regioselective access to various imidazo-fused heteroaromatics (Garzón & Davies, 2014).

Tautomerism and Divalent N(I) Character

N-(Pyridin-2-yl)thiazol-2-amine, related to this compound, shows dynamic tautomerism and divalent N(I) character, with implications in structural variation and electron distribution (Bhatia, Malkhede, & Bharatam, 2013).

Oxidation and Functionalization Reactions

The compound is involved in selective oxidation and functionalization reactions, such as the oxidation of tertiary amines and pyridine derivatives by perfluoro cis-2,3-dialkyloxaziridines (Arnone, Metrangolo, Novo, & Resnati, 1998).

Synthesis of Biologically Potent Compounds

It has been used in the synthesis of biologically potent compounds, like N-(pyridin-2-yl)benzo[d]thiazol-2-amines, through an oxidative C–S bond formation strategy (Mariappan, Rajaguru, Roja, Muthusubramanian, & Bhuvanesh, 2016).

properties

IUPAC Name

N-(2,2,2-trifluoroethyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2/c8-7(9,10)5-12-6-2-1-3-11-4-6/h1-4,12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKBVAMLBKRKSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70507415
Record name N-(2,2,2-Trifluoroethyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70507415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

77262-40-9
Record name N-(2,2,2-Trifluoroethyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70507415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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